molecular formula C13H15NO3 B14189276 1-(4-Nitrophenyl)hept-2-en-1-one CAS No. 927652-39-9

1-(4-Nitrophenyl)hept-2-en-1-one

Cat. No.: B14189276
CAS No.: 927652-39-9
M. Wt: 233.26 g/mol
InChI Key: XBYKAICKDSIYCM-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)hept-2-en-1-one is an organic compound characterized by a hept-2-en-1-one backbone with a nitrophenyl group attached at the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)hept-2-en-1-one can be synthesized through various methods. One common approach involves the aldol condensation reaction between 4-nitrobenzaldehyde and heptan-2-one in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be used to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)hept-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

1-(4-Nitrophenyl)hept-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)hept-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in proteins and DNA.

Comparison with Similar Compounds

    2-Hepten-4-one: Shares a similar hept-2-en-1-one backbone but lacks the nitrophenyl group.

    Prop-2-en-1-amine: Contains a similar enone structure but with an amine group instead of a nitrophenyl group.

Uniqueness: 1-(4-Nitrophenyl)hept-2-en-1-one is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

927652-39-9

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

1-(4-nitrophenyl)hept-2-en-1-one

InChI

InChI=1S/C13H15NO3/c1-2-3-4-5-6-13(15)11-7-9-12(10-8-11)14(16)17/h5-10H,2-4H2,1H3

InChI Key

XBYKAICKDSIYCM-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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